N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
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Overview
Description
N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxazole ring, followed by its attachment to the pyrimidine core. The cyclohexyl group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyrimidine or oxazole rings .
Scientific Research Applications
N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it might inhibit certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and oxazole derivatives, such as:
- N-Cyclohexyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]acetamide
- 4-Piperidineacetamide, N-cyclohexyl-3-[[5-(phenoxymethyl)-3-isoxazolyl]methyl]-, (3R,4S)-
Uniqueness
What sets N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine apart is its unique combination of the cyclohexyl, oxazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
647030-96-4 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H20N4O/c1-3-7-14(8-4-1)18-21-13-17(24-18)16-11-12-20-19(23-16)22-15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,20,22,23) |
InChI Key |
IRXCCWFOPLGDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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